7-Fluoro-1H-indole-3-carbonitrile
CAS No.: 1043601-55-3
Cat. No.: VC2932190
Molecular Formula: C9H5FN2
Molecular Weight: 160.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1043601-55-3 |
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Molecular Formula | C9H5FN2 |
Molecular Weight | 160.15 g/mol |
IUPAC Name | 7-fluoro-1H-indole-3-carbonitrile |
Standard InChI | InChI=1S/C9H5FN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H |
Standard InChI Key | XRKDDNNRUAJTKG-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)F)NC=C2C#N |
Canonical SMILES | C1=CC2=C(C(=C1)F)NC=C2C#N |
Introduction
Physical and Chemical Properties
Basic Identifiers and Structural Information
7-Fluoro-1H-indole-3-carbonitrile is characterized by the following properties:
Property | Value |
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Molecular Formula | C₉H₅FN₂ |
Molecular Weight | 160.15 g/mol |
CAS Number | 1043601-55-3 |
MDL Number | MFCD12923868 |
Physical State | Solid |
InChI | InChI=1S/C9H5FN2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-4,12H |
InChIKey | XRKDDNNRUAJTKG-UHFFFAOYSA-N |
SMILES | N#CC1=CNC2=C1C=CC=C2F |
Parameter | Classification |
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Signal Word | Warning |
Hazard Statements | H302 (Harmful if swallowed) H315 (Causes skin irritation) H319 (Causes serious eye irritation) H335 (May cause respiratory irritation) |
Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 |
Storage Recommendations | Keep in dark place, sealed, dry, 2-8°C |
Synthesis Methods
General Synthetic Approaches
Several synthetic routes have been developed for the preparation of 7-Fluoro-1H-indole-3-carbonitrile and related compounds. These approaches typically involve:
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Starting with appropriate fluorinated precursors such as fluoroanilines
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Construction of the indole ring system
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Introduction of the cyano group at the 3-position
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Purification of the final product
Specific Synthetic Pathways
One approach to synthesizing fluorinated indole-3-carbonitriles involves a sequence that begins with appropriate fluorinated anilines. A patent describes the synthesis of 3-cyanoindoles, which could be adapted for the synthesis of 7-Fluoro-1H-indole-3-carbonitrile .
Another promising route involves the use of Vilsmeier-Haack formylation followed by conversion of the aldehyde to a nitrile. For instance, a synthesis for 7-Fluoro-1H-indole-3-carbaldehyde (a potential precursor) has been documented, which could be further converted to the corresponding carbonitrile.
Research described in a 2019 publication details the synthesis of various 7-fluoroindole derivatives as bioisosteric replacements for 7-azaindole scaffolds in influenza inhibitors. This synthetic approach involves key steps including tosyl protection, bromination, borylation, and Suzuki-Miyaura reactions .
Alternative Methods
The carbonylative approach has emerged as an important method for the synthesis and functionalization of indole derivatives. A 2024 review describes carbonylation processes as versatile, convenient, and low-cost methods for synthesizing high-value compounds, including functionalized indoles . This approach could potentially be adapted for the synthesis of 7-Fluoro-1H-indole-3-carbonitrile.
Structural Characteristics
The structure of 7-Fluoro-1H-indole-3-carbonitrile features several important characteristics:
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A bicyclic indole core consisting of a benzene ring fused with a pyrrole ring
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A fluorine atom at position 7 on the benzene portion
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A cyano (nitrile, -C≡N) group at position 3 on the pyrrole portion
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An N-H bond that can participate in hydrogen bonding
The presence of the fluorine atom significantly affects the electronic distribution of the molecule, altering its reactivity, metabolic stability, and potential interactions with biological targets. The cyano group at position 3 serves as an electron-withdrawing group that further modifies the compound's electronic properties .
X-ray crystallography studies of structurally similar compounds provide insights into the three-dimensional structure of fluorinated indoles. For instance, the crystal structure of 1-(2-chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile reveals specific details about bond angles and packing interactions, which may be relevant to understanding the behavior of 7-Fluoro-1H-indole-3-carbonitrile .
Spectroscopic Profiles
Spectroscopic data is crucial for confirming the structure and purity of 7-Fluoro-1H-indole-3-carbonitrile. Based on related compounds, the following spectroscopic signatures would be expected:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR would show characteristic signals for:
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The N-H proton of the indole (typically appearing as a broad singlet at δ ~10-11 ppm)
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The C-2 proton of the indole (appearing as a singlet at δ ~8 ppm)
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Aromatic protons of the benzene ring (appearing as a complex pattern in the δ ~7-8 ppm region)
¹³C NMR would display signals for:
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The carbonitrile carbon (at approximately δ ~115-120 ppm)
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The carbons affected by fluorine coupling (showing characteristic splitting patterns)
¹⁹F NMR would show a characteristic signal for the fluorine atom at the 7-position.
Infrared (IR) Spectroscopy
The IR spectrum would feature characteristic absorption bands:
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C≡N stretching vibration at approximately 2200-2240 cm⁻¹
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N-H stretching at approximately 3400 cm⁻¹
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C-F stretching at approximately 1000-1400 cm⁻¹
Applications in Medicinal Chemistry
Antiviral Activity
A study published in 2019 demonstrated that 7-fluoroindoles could serve as bioisosteric replacements for 7-azaindoles in influenza inhibitors. Specifically, a 5,7-difluoroindole derivative was identified as a potent and metabolically stable influenza inhibitor. This compound demonstrated favorable oral pharmacokinetic profiles and in vivo efficacy in mice .
The study found that the carbon-fluorine bond could act as a hydrogen bond acceptor, mimicking the role of nitrogen in the 7-azaindole scaffold. This bioisosteric replacement led to compounds with reduced off-target activity and no risk of metabolism via aldehyde oxidase .
Structure-Activity Relationships
The specific positioning of the fluorine atom and the nitrile group in 7-Fluoro-1H-indole-3-carbonitrile contributes to its unique properties. Structure-activity relationship studies on related compounds have revealed that:
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The fluorine at position 7 can enhance binding to biological targets through hydrogen bonding interactions
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The nitrile group at position 3 can participate in hydrogen bonding with amino acid residues in protein binding sites
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The combination of these substituents affects the electronic distribution of the molecule, influencing its reactivity and binding affinity
Comparative Analysis with Related Compounds
To better understand the unique properties of 7-Fluoro-1H-indole-3-carbonitrile, it is valuable to compare it with structurally related compounds:
Comparison with Other Fluorinated Indoles
Compound | Molecular Formula | Key Differences | Potential Impact on Properties |
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7-Fluoro-1H-indole | C₈H₆FN | Lacks cyano group at position 3 | Reduced electron-withdrawing effects, different reactivity patterns |
5-Fluoro-1H-indole-3-carbonitrile | C₉H₅FN₂ | Fluorine at position 5 instead of 7 | Different electronic distribution and potential binding interactions |
4-Fluoro-1H-indole-3-carbonitrile | C₉H₅FN₂ | Fluorine at position 4 instead of 7 | Altered electronic effects and binding properties |
7-Fluoro-1H-indole-2-carbonitrile | C₉H₅FN₂ | Nitrile at position 2 instead of 3 | Different reactivity and potential interactions with biological targets |
4-Fluoro-1H-indole-7-carbonitrile | C₉H₅FN₂ | Fluorine at position 4, nitrile at position 7 | Significantly different electronic distribution and reactivity |
7-Fluoro-1H-indole-5-carbonitrile | C₉H₅FN₂ | Nitrile at position 5 instead of 3 | Alternative binding profile and reactivity |
Comparison with Methylated Derivatives
Compound | Molecular Formula | Key Differences | Potential Impact on Properties |
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5-Fluoro-1-methyl-1H-indole-3-carbonitrile | C₁₀H₇FN₂ | Methyl at N-1, fluorine at position 5 | Increased lipophilicity, blocked H-bond donor at N-1 |
7-Fluoro-1-methyl-1H-indole-3-carbonitrile | C₁₀H₇FN₂ | Methyl at N-1 | Increased lipophilicity, blocked H-bond donor at N-1 |
Source:
Research and Development Trends
Recent Research Findings
Recent research on fluorinated indoles, including those with carbonitrile substitutions, has focused on several key areas:
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Bioisosterism: The use of fluorinated indoles as bioisosteres for other heterocyclic systems, particularly in the development of influenza inhibitors .
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Synthetic Methodology: Development of efficient methods for the synthesis of fluorinated indoles, including carbonylative approaches and metal-catalyzed cross-coupling reactions .
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Structural Studies: X-ray crystallography and computational studies to understand the three-dimensional structures and binding modes of fluorinated indoles .
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Biological Activity: Evaluation of the biological activities of fluorinated indoles, particularly their potential as antimicrobial, antiviral, and anti-inflammatory agents.
Emerging Applications
The unique properties of 7-Fluoro-1H-indole-3-carbonitrile and related compounds make them promising candidates for several emerging applications:
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PET Imaging Probes: The fluorine atom could potentially be replaced with ¹⁸F for positron emission tomography (PET) imaging applications, as demonstrated with related fluorinated indoles.
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Material Science: Indole derivatives, including fluorinated variants, have been explored for applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and batteries .
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Chemical Biology: As probes for studying biological systems and protein-ligand interactions.
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